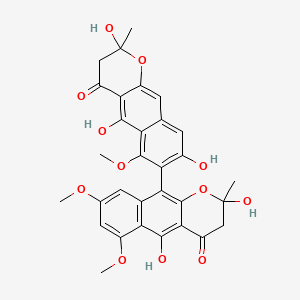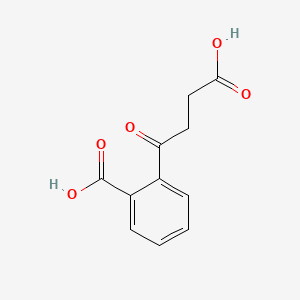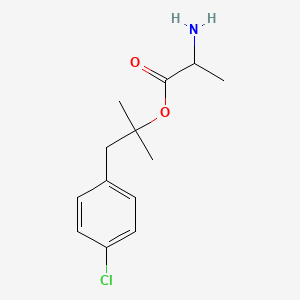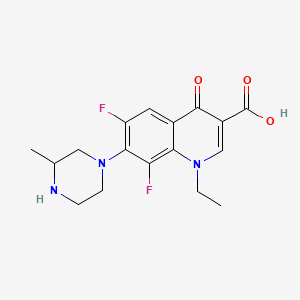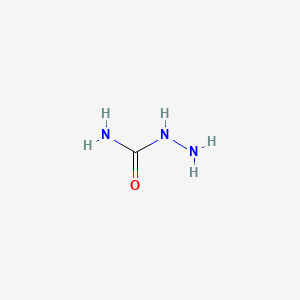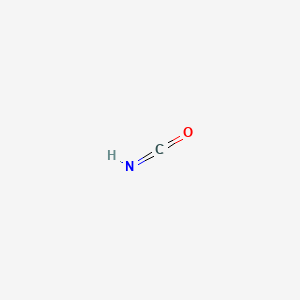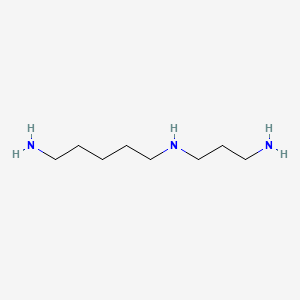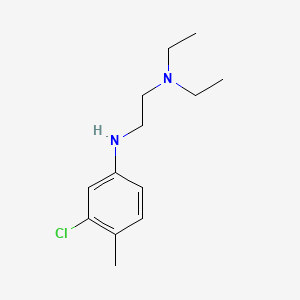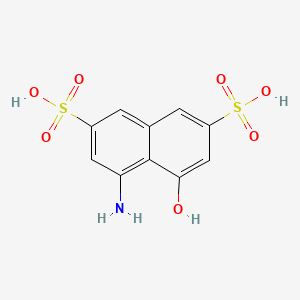
Denatonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Denatonium, commonly available as this compound benzoate or this compound saccharide, is known as the most bitter chemical compound. It was discovered in 1958 during research on local anesthetics by T. & H. Smith of Edinburgh, Scotland . This compound is used as an aversive agent to prevent accidental ingestion of harmful substances. It is added to products like denatured alcohol, antifreeze, and household cleaners to make them extremely unpalatable .
Vorbereitungsmethoden
Denatonium is a quaternary ammonium cation. It can be synthesized by the quaternization of lidocaine, a popular anesthetic, with benzyl chloride or a similar reagent . To obtain this compound benzoate, the formed this compound chloride undergoes an anion exchange reaction with sodium benzoate . This process can be optimized according to green chemistry principles to ensure sustainability .
Analyse Chemischer Reaktionen
Denatonium unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die quaternäre Ammoniumgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: this compound kann Redoxreaktionen eingehen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen weniger häufig dokumentiert sind.
Ionenaustausch: Die Umwandlung von Denatoniumchlorid in Denatoniumbenzoat beinhaltet eine Ionenaustauschreaktion mit Natriumbenzoat.
Wissenschaftliche Forschungsanwendungen
Denatonium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Bitterstoff in verschiedenen chemischen Formulierungen verwendet, um eine versehentliche Einnahme zu verhindern.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es bittere Geschmacksrezeptoren auf verschiedenen Zelltypen aktiviert. Diese Aktivierung erhöht den intrazellulären Kalziumspiegel über eine G-Protein-gekoppelte Rezeptorkaskade unter Beteiligung von Phospholipase C und Inositoltrisphosphat-Signalgebung . In Atemwegsepithelzellen induziert this compound Apoptose, indem es Mitochondrien schädigt, was zur Freisetzung von Cytochrom c und anderen apoptotischen Faktoren führt .
Wirkmechanismus
Denatonium exerts its effects by activating bitter taste receptors on various cell types. This activation increases intracellular calcium levels via a G-protein-coupled receptor cascade involving phospholipase C and inositol trisphosphate signaling . In airway epithelial cells, this compound induces apoptosis by damaging mitochondria, leading to the release of cytochrome c and other apoptotic factors .
Vergleich Mit ähnlichen Verbindungen
Denatonium ist aufgrund seiner extremen Bitterkeit einzigartig. Ähnliche Verbindungen umfassen:
Denatoniumsaccharid: Eine weitere Form von this compound mit ähnlichen Bitterschwellen.
Lidocain: Der Vorläufer von this compound, der als Lokalanästhetikum verwendet wird.
Quaternäre Ammoniumsalze: Eine Klasse von Verbindungen, zu der this compound gehört, die für ihre vielfältigen Anwendungen bei der Desinfektion und als Tenside bekannt sind.
This compound zeichnet sich durch seine unvergleichliche Bitterkeit aus, was es als abschreckendes Mittel sehr effektiv macht.
Eigenschaften
CAS-Nummer |
47324-98-1 |
|---|---|
Molekularformel |
C21H29N2O+ |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium |
InChI |
InChI=1S/C21H28N2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4/h7-14H,5-6,15-16H2,1-4H3/p+1 |
InChI-Schlüssel |
ZFQMTVNLDNXRNQ-UHFFFAOYSA-O |
SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |
Kanonische SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |
Key on ui other cas no. |
47324-98-1 |
Synonyme |
Bitrex denatonium denatonium benzoate denatonium chloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


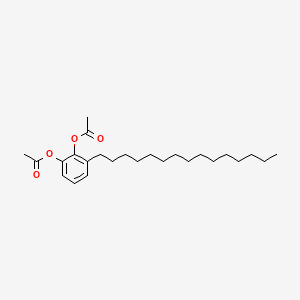
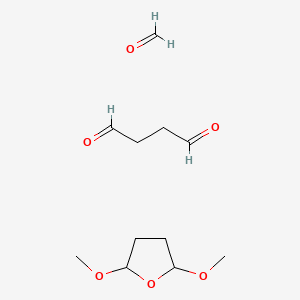
![6-(1-Hydroxyethyl)-4-methyl-3-[5-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1199953.png)
